molecular formula C23H22N2O4S B2965485 (3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 402950-84-9

(3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2965485
CAS No.: 402950-84-9
M. Wt: 422.5
InChI Key: AUQSTOXOSHRUFZ-UHFFFAOYSA-N
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Description

The compound (3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a triaryl pyrazoline derivative featuring a central dihydropyrazole ring substituted with three aromatic groups:

  • A 3,4-dimethoxyphenyl group at position 2.
  • A 2-methoxyphenyl group at position 3.
  • A thiophen-2-yl group linked via a methanone moiety.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-27-19-8-5-4-7-16(19)18-14-17(15-10-11-20(28-2)21(13-15)29-3)24-25(18)23(26)22-9-6-12-30-22/h4-13,18H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQSTOXOSHRUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects, supported by recent research findings.

Chemical Structure

The compound's structure features a central pyrazole ring connected to two methoxy-substituted phenyl groups and a thiophene moiety. The presence of these functional groups is believed to enhance its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to (3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vivo studies involving carrageenan-induced paw edema in rats showed that these compounds effectively reduced inflammation, comparable to standard anti-inflammatory drugs like Indomethacin .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, related compounds have shown promising results against various cancer cell lines. Specifically, derivatives with similar structural features demonstrated IC50 values as low as 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity . Molecular docking studies suggest that these compounds may interact with key cancer-related targets such as STAT3 and EGFR, leading to inhibited tumor growth and enhanced apoptosis .

3. Antioxidant Properties

The antioxidant activity of pyrazole derivatives has also been highlighted in several studies. The ability to scavenge free radicals and reduce oxidative stress is crucial for preventing cellular damage and subsequent disease progression. Compounds similar to (3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone have shown significant antioxidant effects in vitro, contributing to their overall therapeutic potential .

Case Studies

Several case studies have investigated the biological activities of pyrazole derivatives:

StudyCompoundBiological ActivityFindings
Tewari et al. (2014)N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamineAnti-inflammatoryComparable efficacy to Indomethacin
Brullo et al. (2012)N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazoleDual COX inhibitionIC50 values of 3.8 and 1.2 nM
Recent Study (2023)Various pyrazole derivativesAnticancerIC50 values as low as 0.08 µM against MCF-7

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs from the literature are compared below (Table 1):

Table 1: Comparison of Structural and Physicochemical Properties

Compound ID & Reference Substituent at Pyrazoline Position 5 Yield (%) Melting Point (°C) Key Features
Target Compound 2-methoxyphenyl Ortho-methoxy, thiophene-2-yl
3b 2-fluorophenyl 40.2 118–120 Electron-withdrawing (F), thiophene
3c 3-fluorophenyl 58.3 50–51 Meta-F, lower melting point
3f 4-methoxyphenyl 51.1 53–55 Para-methoxy, thiophene
3s Benzo[d][1,3]dioxol-5-yl 63.6 138–140 Bulky substituent, high melting point
Methanone () 2-methylphenyl Pyridinyl instead of thiophene
Key Observations:

Substituent Position :

  • The ortho-methoxy group in the target compound may introduce steric hindrance compared to the para-methoxy group in 3f . Para-substituted analogs (e.g., 3f) generally exhibit lower melting points (53–55°C) than ortho- or meta-substituted derivatives.
  • Bulky substituents like benzo[d][1,3]dioxol-5-yl (3s) result in higher melting points (138–140°C) due to enhanced crystal packing .

Electronic Effects: Electron-withdrawing groups (e.g., 3-nitrophenyl in 3e ) reduce yields (40.8%) compared to electron-donating groups (e.g., 4-methoxyphenyl in 3f: 51.1% yield).

Heterocycle Variations :

  • Replacing thiophene with pyridine ( ) alters electronic properties. Thiophene’s π-excessive nature may enhance binding in biological targets compared to pyridine’s π-deficient system.

Structural and Functional Implications

  • Thiophene vs. Other Heterocycles : Thiophene-containing analogs (e.g., 3b–3f) are prioritized in kinase inhibitor studies due to their ability to engage in hydrophobic and π-π interactions . Pyridine-based analogs () may exhibit altered solubility or target affinity .

Q & A

Q. What are the recommended synthetic routes for preparing (3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a Claisen-Schmidt condensation followed by cyclization. Key steps include:

  • Step 1: Condensation of substituted chalcones (e.g., 3,4-dimethoxyacetophenone and 2-methoxybenzaldehyde) under basic conditions (KOH/EtOH) to form α,β-unsaturated ketones.
  • Step 2: Cyclization with thiophene-2-carbohydrazide in refluxing ethanol, catalyzed by acetic acid, to form the dihydropyrazole ring .
    Optimization Tips:
  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purify via column chromatography (SiO₂, gradient elution) to isolate the product.

Q. How is the structural characterization of this compound typically performed, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography: Resolve the dihydropyrazole ring conformation and substituent orientations. The thiophene-2-yl methanone group often adopts a planar geometry due to conjugation .
  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy protons (δ 3.70–3.90 ppm, singlet) and diastereotopic protons on the dihydropyrazole ring (δ 3.10–4.20 ppm, multiplet) .
    • ¹³C NMR: Confirm carbonyl (C=O) at δ 190–200 ppm and aromatic carbons (δ 110–160 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₂O₅S: 463.1294) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • In Vitro Screening:
    • Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
    • Antimicrobial Activity: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Anti-inflammatory Potential: COX-2 inhibition assay using ELISA kits .
  • Dose-Response Curves: Use concentrations ranging from 1–100 µM, with triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of methoxy and thiophene substituents?

Methodological Answer:

  • Variation of Substituents:
    • Replace 3,4-dimethoxyphenyl with trimethoxyphenyl () or halogenated phenyl () to assess electronic effects.
    • Substitute thiophene-2-yl with furan-2-yl () to study heterocycle influence.
  • Assay Design: Compare IC₅₀ values across analogs in enzymatic assays (e.g., COX-2, α-glucosidase).
  • Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding interactions with target proteins (e.g., COX-2, PDB ID 5KIR) .

Q. How can discrepancies in biological activity data between studies be systematically addressed?

Methodological Answer:

  • Controlled Variables: Ensure consistent assay conditions (e.g., pH, temperature, solvent/DMSO concentration ≤1%).
  • Data Normalization: Use internal standards (e.g., quercetin for antioxidant assays) to minimize batch-to-batch variability .
  • Meta-Analysis: Compare results across ≥3 independent studies and apply statistical tests (ANOVA with post-hoc Tukey) to identify outliers .

Q. What computational approaches are effective for predicting physicochemical properties relevant to drug development?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or QikProp to estimate:
    • LogP: ~3.2 (moderate lipophilicity) .
    • Topological Polar Surface Area (TPSA): ~90 Ų (suggests moderate permeability) .
  • Hydrogen Bonding: Calculate donor/acceptor counts (e.g., 2 donors, 6 acceptors) to assess solubility .
  • Molecular Dynamics (MD): Simulate stability in aqueous solution (GROMACS) to predict aggregation tendencies.

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